D-N-Acetylgalactosamine-d3
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Overview
Description
D-N-Acetylgalactosamine-d3 is a deuterated form of N-acetylgalactosamine, an amino sugar derivative of galactose. This compound is significant in various biological processes, including intercellular communication and protein glycosylation. It is commonly used in scientific research due to its unique properties and applications in fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-N-Acetylgalactosamine-d3 typically involves the deuteration of N-acetylgalactosamine. This process can be achieved through standard solid-phase oligonucleotide synthesis methods, where deuterium is introduced at specific positions in the molecule . The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and techniques to ensure high yield and purity of the final product. The production methods are optimized to meet the demands of various research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: D-N-Acetylgalactosamine-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications in research and industry .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogenated compounds. The reaction conditions vary depending on the desired product and application .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives that are used in scientific research. These derivatives are essential for studying the biological and chemical properties of the compound and its applications .
Scientific Research Applications
D-N-Acetylgalactosamine-d3 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it plays a crucial role in studying glycosylation processes and intercellular communication. In medicine, it is used in the development of therapeutic agents and diagnostic tools. Additionally, it has industrial applications in the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of D-N-Acetylgalactosamine-d3 involves its interaction with specific molecular targets and pathways. It binds to asialoglycoprotein receptors on hepatocytes, facilitating the delivery of therapeutic agents to the liver. This interaction is crucial for the targeted delivery of oligonucleotide therapeutics and other drugs .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to D-N-Acetylgalactosamine-d3 include N-acetylglucosamine, galactosamine, and other amino sugar derivatives. These compounds share similar structural features and biological functions .
Uniqueness: this compound is unique due to its deuterated form, which provides enhanced stability and distinct properties compared to its non-deuterated counterparts. This uniqueness makes it valuable in various research and industrial applications, particularly in the development of targeted therapies and diagnostic tools .
Properties
Molecular Formula |
C8H15NO6 |
---|---|
Molecular Weight |
224.23 g/mol |
IUPAC Name |
2,2,2-trideuterio-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8-/m0/s1/i1D3 |
InChI Key |
MBLBDJOUHNCFQT-CFYKQGNLSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.